molecular formula C7H6N2O5 B1600893 N,2-Dihydroxy-5-nitrobenzamide CAS No. 61494-42-6

N,2-Dihydroxy-5-nitrobenzamide

Cat. No.: B1600893
CAS No.: 61494-42-6
M. Wt: 198.13 g/mol
InChI Key: FYKZWVSSOQBABP-UHFFFAOYSA-N
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Description

N,2-Dihydroxy-5-nitrobenzamide is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dihydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-6-2-1-4(9(13)14)3-5(6)7(11)8-12/h1-3,10,12H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKZWVSSOQBABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438534
Record name N,2-Dihydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61494-42-6
Record name N,2-Dihydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,2 Dihydroxy 5 Nitrobenzamide and Its Derivatives

Synthetic Utility as a Key Intermediate

Application in Dihydroxybenzoic Acid Derivative Pathways

The synthesis of N,2-dihydroxy-5-nitrobenzamide is often embedded within broader synthetic pathways that utilize substituted dihydroxybenzoic acids as key intermediates. These pathways are crucial for accessing a variety of structurally related compounds for further investigation. A common strategy involves the modification of a precursor, such as a methyl benzoate (B1203000) derivative.

For instance, this compound can be prepared from methyl 2-hydroxy-5-nitrobenzoate. ijpsr.com This conversion is typically achieved by reacting the methyl ester with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as methanol (B129727). ijpsr.com The reaction proceeds at room temperature, and upon completion, the product is isolated by removing the solvent and precipitating the compound in ice-cold water. ijpsr.com

This methodology highlights the role of this compound as a specific target within a larger family of dihydroxybenzoic acid derivatives. The precursor, methyl 2-hydroxy-5-nitrobenzoate, is itself a derivative of salicylic (B10762653) acid, demonstrating a multi-step pathway from simpler phenolic compounds. ijpsr.com Similarly, related structures like 3,4-dihydroxy-5-nitrobenzoic acid can be synthesized from 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) and subsequently esterified to produce methyl 3,4-dihydroxy-5-nitrobenzoate, showcasing parallel synthetic routes for different isomers. mdpi.com These synthetic schemes are fundamental for creating a library of related compounds to explore their chemical and biological properties.

Starting MaterialReagents and ConditionsProductReference
Methyl 2-hydroxy-5-nitrobenzoateHydroxylamine hydrochloride, KOH, Methanol, Room TemperatureThis compound ijpsr.com
3,4-dihydroxy-5-nitrobenzaldehydeSodium chlorite, Sodium dihydrogen phosphate, H₂O/DMSO3,4-Dihydroxy-5-nitrobenzoic Acid mdpi.com
3,4-Dihydroxy-5-nitrobenzoic AcidThionyl chlorideMethyl 3,4-dihydroxy-5-nitrobenzoate mdpi.com

Derivatization Strategies for Structure-Activity Relationship Exploration

Derivatization is a key strategy for conducting structure-activity relationship (SAR) studies, where a lead compound is systematically modified to understand how different chemical substructures influence its biological activity. jfda-online.comlibretexts.org For nitrobenzamide scaffolds, including this compound, derivatization typically focuses on modifying the amide nitrogen, the phenyl ring substituents, or the core hydroxyl and nitro groups to explore their impact on biological targets. researchgate.netnih.gov

One common approach is the synthesis of a series of N-substituted benzamide (B126) derivatives. researchgate.net By introducing various alkyl or aryl groups at the amide nitrogen, researchers can probe the steric and electronic requirements of the target's binding pocket. For example, a series of N-substituted benzamides designed based on the structure of Entinostat (MS-275) were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net The findings showed that different substitutions led to a range of inhibitory activities, with some compounds displaying potency comparable to the reference drug. researchgate.net

The structure-activity relationship of nitrobenzamide derivatives has been explored in the context of enzyme inhibition. In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the position of the nitro group and the nature of other substituents on the N-phenyl ring were found to be critical for inhibitory potential against α-glucosidase. nih.gov The compound featuring a 2-methyl-5-nitro substituent on the N-phenyl ring was identified as the most potent inhibitor, suggesting that a specific combination of electron-donating and electron-withdrawing groups enhances activity. nih.gov These studies underscore the importance of systematic derivatization to optimize the biological profile of a lead compound.

Parent ScaffoldDerivatization SiteModification Example (R-group)Observed Effect on ActivityReference
BenzamideAmide Nitrogen (N-substitution)Various aryl and heterocyclic aminesActivity is sensitive to the nature of the N-substituent; certain groups improve anti-proliferative effects. researchgate.net
4-NitrobenzamideN-Phenyl Ring2-CH₃-5-NO₂The presence and position of electron-withdrawing (NO₂) and electron-donating (CH₃) groups significantly influenced α-glucosidase inhibition. nih.gov
2,3-dihydroxybenzamideAmide NitrogenSubstituted benzylaminesCondensation with various amines is a general route to create a library of derivatives for SAR studies. nih.gov
4-Nitrobenzyl carbamateSide Chain2-hydroxyethoxyShowed maximum selectivity for NTR enzyme in human cell lines, while larger or basic groups decreased selectivity. sci-hub.box

Advanced Structural Elucidation and Characterization

X-ray Crystallography Studies

X-ray crystallography provides a detailed three-dimensional picture of the atomic arrangement within a crystal. libretexts.organton-paar.com For N,2-Dihydroxy-5-nitrobenzamide, these studies reveal intricate details about its molecular structure and how the molecules interact in the solid state.

Molecular Conformation Analysis

The molecule of this compound is largely planar. nih.gov The core of the molecule is a benzene (B151609) ring, which is inherently flat. nih.gov The various functional groups attached to the ring—the hydroxyl group, the nitro group, and the amide group—exhibit slight deviations from this planarity. In a related compound, 2-hydroxy-5-nitro-N-phenylbenzamide, the phenyl rings are planar, and the oxygen atom of the hydroxyl group is only slightly out of the plane of its parent ring. nih.gov

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in the structure of this compound. An important feature is the presence of an intramolecular hydrogen bond between the hydroxyl group and the oxygen of the amide group, which forms a stable six-membered ring structure known as an S(6) ring motif. nih.govnih.gov

In the crystal lattice, molecules of this compound are linked together by intermolecular hydrogen bonds. nih.govnih.gov Specifically, pairs of molecules form inversion dimers through N-H···O hydrogen bonds. nih.govnih.gov These dimers are further connected by weak C-H···O interactions, creating polymeric sheets and forming additional ring motifs, such as R(7) and R(10) loops. nih.govnih.gov These extensive hydrogen bonding networks are key to the stability of the crystal structure.

Dihedral Angle Analysis of Molecular Fragments

Dihedral angles, which describe the rotation around a chemical bond, provide further insight into the three-dimensional shape of this compound. The nitro group and the amide group are not perfectly coplanar with the benzene ring. nih.gov The dihedral angle between the nitro group and the benzene ring is approximately 8.49°, and between the amide group and the benzene ring, it is about 8.48°. nih.gov The angle between the nitro group and the amide group is roughly 14.51°. nih.gov These slight twists are a result of the electronic and steric interactions between the different parts of the molecule.

Crystallographic Data Collection and Refinement Methodologies

The crystallographic data for this compound was collected using a Bruker Kappa APEXII CCD diffractometer. nih.govresearchgate.net The structure was solved using programs like SHELXS97 and refined with SHELXL97. nih.gov The refinement process involves adjusting the atomic positions and other parameters to get the best fit between the calculated and observed diffraction data. caltech.edu Hydrogen atoms, in particular, are often treated with a mix of independent and constrained refinement methods. nih.gov

Crystallographic Data for this compound nih.govresearchgate.net

Crystal Data
FormulaC₇H₆N₂O₄
Molecular Weight182.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.1803 (3)
b (Å)11.1037 (8)
c (Å)13.7214 (10)
β (°)100.642 (4)
Volume (ų)775.69 (9)
Z4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. mdpi.comrsc.org For this compound, ¹H NMR spectroscopy would reveal the chemical environment of the hydrogen atoms. The proton of the hydroxyl group involved in the strong intramolecular hydrogen bond is expected to show a characteristic chemical shift. mdpi.com

¹⁵N NMR spectroscopy can also provide valuable information, as it directly probes the nitrogen atoms in the amide and nitro groups. wikipedia.org This technique is particularly useful for studying nitrogen-containing heterocycles and can help in understanding the electronic structure and bonding at the nitrogen centers. wikipedia.org The combination of different NMR techniques can provide a comprehensive picture of the molecular structure and dynamics in solution, complementing the solid-state information from X-ray crystallography.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the hydrogen environments within a molecule. For this compound, the ¹H NMR spectrum provides definitive evidence for the arrangement of protons on the aromatic ring and the hydroxyl and amide functional groups.

In a study, the compound was analyzed using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent. researchgate.net The resulting spectrum displayed distinct signals corresponding to the different protons in the molecule. The aromatic protons appear as doublets due to coupling with adjacent protons. A signal at δ 7.41 ppm with a coupling constant (J) of 12.00 Hz is assigned to one of the aromatic protons, while another doublet is observed at δ 8.37 ppm with a coupling constant of 20.00 Hz. researchgate.net Additionally, a singlet appears at δ 5.35 ppm, which can be attributed to the hydroxyl or amide protons. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound researchgate.net

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzInferred Assignment
5.35Singlet (s)--OH or -NH proton
7.41Doublet (d)12.00Aromatic H
8.37Doublet (d)20.00Aromatic H
Solvent: CDCl₃, Frequency: 400 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete mapping of the carbon framework.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard ¹H and ¹³C NMR provide the basic connectivity of a molecule, advanced techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) can elucidate more complex three-dimensional structural details, including stereochemistry and conformational preferences.

For this compound, specific studies employing these advanced NMR techniques are not documented in the available literature. Such analyses could, however, confirm the planar arrangement of the benzene ring and provide insight into the rotational barriers and spatial proximity of the hydroxyl and amide substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound confirms the presence of its key functional groups. researchgate.net

The spectrum exhibits a broad absorption band at 3326.9 cm⁻¹, which is characteristic of the N-H stretching vibration of the amide group. researchgate.net Another broad band at 3116.3 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. researchgate.net A strong, sharp absorption peak is observed at 1690.8 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the amide function. researchgate.net The presence of the nitro group is also confirmed by characteristic stretching vibrations, typically appearing in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions.

Table 2: Infrared (IR) Spectral Data for this compound researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3326.9N-H StretchAmide
3116.3O-H StretchPhenolic Hydroxyl
1690.8C=O StretchAmide

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

The mass spectrum of this compound shows a molecular ion peak (M⁺) that confirms its molecular weight. researchgate.net Analysis using electrospray ionization (ESI) would typically show a peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. One study reported a mass spectrum consistent with the structure of this compound, confirming its successful synthesis. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, revealing the connectivity of its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. technologynetworks.commt.com

Specific experimental UV-Vis absorption data for this compound is not detailed in the surveyed literature. Generally, aromatic compounds exhibit characteristic absorptions in the UV region. For this compound, one would expect absorption bands arising from the π → π* transitions of the benzene ring and the n → π* transitions associated with the carbonyl and nitro groups. The presence of the hydroxyl and nitro substituents on the aromatic ring would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzamide (B126).

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Structure-Based Design Paradigms

Molecular modeling of N,2-Dihydroxy-5-nitrobenzamide and its analogs focuses on understanding their three-dimensional structure and intermolecular interactions. While a crystal structure for this compound is not explicitly detailed in the reviewed literature, data from the closely related compound, 2-Hydroxy-5-nitrobenzamide, offers significant insights.

In the crystal structure of 2-Hydroxy-5-nitrobenzamide, the molecule is nearly planar. nih.gov An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group generates a stable S(6) ring motif. nih.gov The nitro and amide groups exhibit small dihedral angles with respect to the benzene (B151609) ring, indicating a high degree of conjugation. nih.gov In the crystal lattice, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, which in turn create a polymeric network. nih.gov

Such modeling is foundational for structure-based design, where the molecule could be docked into the active site of a biological target. The stability of ligand-protein complexes, as suggested by studies on similar complex nitrobenzamide derivatives, can be assessed using molecular dynamics simulations to understand the binding modes and stability within a protein's active site. nih.gov

Table 1: Crystallographic Data for the Analog Compound 2-Hydroxy-5-nitrobenzamide nih.gov

ParameterValue
Molecular FormulaC₇H₆N₂O₄
Molecular Weight182.14 g/mol
Crystal SystemMonoclinic
a (Å)5.1803 (3)
b (Å)11.1037 (8)
c (Å)13.7214 (10)
β (°)100.642 (4)
Volume (ų)775.69 (9)

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and energy of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For nitroaromatic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic spectra. finechem-mirea.ru For the related compound 5-hydroxy-2-nitrobenzaldehyde, DFT calculations were used to determine the optimal molecular shape and interpret vibrational spectra. iaea.org These calculations help in understanding how the distribution of electron density influences the molecule's stability and reactivity. Theoretical calculations on similar structures have been performed to establish the most probable isomeric structures in various environments. finechem-mirea.rufinechem-mirea.ru

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org

For nitroaromatic compounds, the electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. taylorandfrancis.com In this compound, the presence of the nitro group, along with the hydroxyl and amide groups, would create a complex electronic environment where the HOMO and LUMO energies dictate its interaction with other chemical species. The interaction between the HOMO of a reactant and the LUMO of another is the primary driver for many chemical reactions. wikipedia.orgwpmucdn.com

Prediction of Chemical Reactivity and Mechanistic Pathways

The electronic structure, as determined by FMO theory, allows for the prediction of chemical reactivity. The locations of the HOMO and LUMO densities on the this compound molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. mdpi.com The HOMO is likely to be localized on the electron-rich portions of the molecule, such as the hydroxyl-substituted benzene ring, while the LUMO may be centered more on the nitro group and the conjugated system. This distribution of frontier orbitals is key to predicting how the molecule will behave in chemical reactions and elucidating potential mechanistic pathways. wpmucdn.com

Computational Conformational Analysis

This compound has several rotatable bonds, leading to different possible conformations. Computational conformational analysis is used to determine the relative energies of these conformers and identify the most stable structures. researchgate.net Methods like DFT and Møller-Plesset perturbation theory (MP2) can be employed to optimize the geometry of various conformers. nih.gov For the analog 2-Hydroxy-5-nitrobenzamide, the planar conformation is stabilized by a strong intramolecular hydrogen bond. nih.gov In this compound, additional rotational freedom exists around the C-N bond of the amide and the N-O bond of the N-hydroxy group. A computational scan of the potential energy surface would reveal the most energetically favorable orientations of these functional groups, which is critical for understanding its interactions with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods used to correlate a molecule's structural or property descriptors with its biological activity or physical properties. For nitroaromatic compounds, QSAR models are frequently developed to predict toxic effects such as mutagenicity. mdpi.com

These models use various descriptors, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Hydrophobicity Descriptors: LogP (partition coefficient).

Topological and Constitutional Indices. mdpi.com

Studies on nitroaromatics have shown that properties like electrophilicity and hydrophobicity are significant contributors to their biological activities. mdpi.com While no specific QSAR models for this compound were found, it could be included in broader studies of nitroaromatic compounds. The development of a QSAR model would involve calculating a range of molecular descriptors for this compound and using them to predict its activity based on established correlations for similar molecules. mdpi.com

Table 2: Common Descriptors in QSAR Studies of Nitroaromatic Compounds mdpi.com

Descriptor TypeExamplesRelevance
ElectronicHOMO/LUMO Energies, Dipole MomentRelates to chemical reactivity and intermolecular interactions.
HydrophobicityLogPInfluences molecular transport and membrane permeability.
StericMolecular Volume, Surface AreaDescribes the size and shape of the molecule, affecting receptor binding.
TopologicalConnectivity IndicesEncodes information about molecular branching and structure.

Molecular Dynamics Simulations and Protein-Ligand Docking

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific studies on the molecular dynamics simulations and protein-ligand docking of this compound. While computational studies, including molecular dynamics and docking, have been conducted on various other nitrobenzamide derivatives to explore their potential biological activities, no such research has been published for this compound itself.

Therefore, at present, there are no available research findings or data tables to report for the specific molecular dynamics simulations or protein-ligand docking interactions of this compound. This indicates a gap in the current scientific literature regarding the computational investigation of this particular compound's behavior in simulated biological systems and its potential interactions with protein targets.

Biological and Pharmacological Research Approaches

In Vitro Biological Evaluation Methodologies

In vitro studies form the foundational step in understanding the biological activity of a compound. These laboratory-based assays allow for the investigation of specific mechanisms of action in a controlled environment.

Enzyme Inhibition Assays (e.g., Catechol O-Methyltransferase Inhibition)

Enzyme inhibition assays are pivotal in determining the ability of a compound to modulate the activity of specific enzymes. For N,2-dihydroxy-5-nitrobenzamide, a nitrocatechol derivative, a key area of investigation is its potential to inhibit Catechol O-Methyltransferase (COMT). Nitro-substituted catechols are known to be potent inhibitors of COMT. Their mechanism of action involves binding to the active site of the enzyme, thereby hindering its ability to methylate catecholamines.

In a broader context, nitro-substituted benzamide (B126) derivatives have been evaluated for their inhibitory effects on other enzymes. For instance, certain nitro benzamide derivatives have demonstrated significant inhibitory capacity against inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. In studies involving RAW 264.7 macrophage cells, these derivatives have shown dose-dependent inhibition of nitric oxide (NO) production, with IC50 values indicating potent enzymatic inhibition. researchgate.netulakbim.gov.tr

Table 1: Inhibitory Activity of select Nitro Benzamide Derivatives on Nitric Oxide Production in LPS-induced RAW 264.7 Macrophages
CompoundIC50 (µM) for NO InhibitionReference
Compound 53.7 researchgate.net
Compound 65.3 researchgate.net

Receptor Binding Studies

Receptor binding studies are conducted to determine the affinity of a compound for specific cellular receptors. This is a critical step in understanding the potential pharmacological targets of a drug candidate. Based on the available scientific literature, no specific receptor binding studies have been reported for this compound.

Cell-Based Assays for Biological Response

Cell-based assays provide a more complex biological system than isolated enzyme or receptor assays, offering insights into the cellular response to a compound. A common application for compounds with potential anti-inflammatory activity is the use of macrophage cell lines, such as RAW 264.7.

In studies on a series of nitro-substituted benzamide derivatives, researchers utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to model an inflammatory response. researchgate.net The results indicated that certain derivatives could significantly suppress the expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.net These findings suggest that such compounds may exert their anti-inflammatory effects by modulating cellular signaling pathways involved in inflammation. researchgate.net

Another approach involves the use of reporter cell lines to screen for anti-inflammatory activity. For example, a human H293-NF-κB-RE-luc2P reporter cell line can be used to monitor the inhibition of TNF-α-induced NF-κB activity, a central pathway in the inflammatory response. nih.gov

In Vivo Pharmacological Models (for derivative compounds)

Following promising in vitro results, the investigation of a compound's effects is advanced to in vivo models. These studies, conducted in living organisms, are essential for evaluating the systemic efficacy and pharmacological profile of derivative compounds.

Models for Analgesic Activity Assessment

The analgesic potential of derivatives of this compound can be assessed using various established animal models of pain.

One commonly used method is the tail-flick test in mice. This test measures the latency of the animal to withdraw its tail from a source of thermal stimulation. An increase in this latency following the administration of a test compound is indicative of analgesic activity. In a study evaluating 5-nitro benzimidazole (B57391) derivatives, which share structural similarities, compounds were administered orally and the analgesic effect was compared to a standard drug like diclofenac (B195802) sodium.

Another model is the acetic acid-induced writhing test in mice. mdpi.com This test induces a visceral inflammatory pain response, and a reduction in the number of writhes (abdominal constrictions) indicates an analgesic effect. mdpi.com For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to significantly reduce the number of writhes in this model. mdpi.com

Table 2: Analgesic Activity of a 5-nitro benzimidazole derivative (T2) in the Tail-Flick Test
CompoundDosePercentage Analgesic Activity (PAA) at 180 minReference
Compound T2200 mg/kg b.w.71.13
Diclofenac (Standard)10 mg/kg p.o.76.70

Models for Anti-inflammatory Activity Assessment

The anti-inflammatory properties of derivative compounds are evaluated in vivo using models that mimic different aspects of the inflammatory process.

The carrageenan-induced paw edema model in rats is a widely used and acute model of inflammation. nih.gov Following the injection of carrageenan into the paw, the resulting edema is measured over time. A reduction in paw volume in treated animals compared to a control group signifies anti-inflammatory activity. nih.gov This model has been used to demonstrate the anti-inflammatory effects of various compounds, including synthetic hydrangenol (B20845) derivatives. nih.gov

Mechanistic Investigations of Bioactivity

The biological effects of nitroaromatic compounds, including this compound, are intrinsically linked to the chemical reactivity of the nitro group. Understanding the activation pathways and molecular interactions is crucial for elucidating their therapeutic potential.

Bioreduction Pathways of the Nitro Group and their Role in Biological Activity

The biological activity of nitroaromatic compounds is not inherent to the parent molecule but is a consequence of its metabolic activation. These compounds act as prodrugs that require reductive bioactivation of the nitro group, a process catalyzed by enzymes known as nitroreductases (NTRs). nih.govencyclopedia.pub This redox biochemistry is central to their mechanism of action. nih.govencyclopedia.pub

The bioreduction can proceed through two main pathways:

One-Electron Reduction: This pathway leads to the formation of a nitro radical anion. researchgate.net In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical anion. researchgate.net This futile cycling can lead to significant oxidative stress within the cell, contributing to cytotoxicity. researchgate.net

Two-Electron Reduction: This pathway, often catalyzed by Type I nitroreductases found in certain parasites and anaerobic bacteria, reduces the nitro group directly to a nitroso derivative, and subsequently to a hydroxylamine (B1172632) and then a final amine. researchgate.netresearchgate.net These highly reactive intermediates, particularly the hydroxylamine, are believed to be the ultimate toxic species, capable of covalently modifying and damaging cellular macromolecules. researchgate.net

The selective toxicity of many nitroaromatic drugs against anaerobic bacteria or protozoa stems from the presence of efficient nitroreductase systems in these organisms that are absent in their mammalian hosts. researchgate.net This enzymatic difference allows for the targeted activation of the prodrug within the pathogen. researchgate.net The generation of reactive nitrogen species, such as nitric oxide (NO), from the metabolic breakdown of the nitro group is another proposed mechanism contributing to their biological effects. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

While specific enzyme kinetic studies for this compound are not extensively detailed in the available literature, the broader class of nitroaromatic compounds is known to interact with and inhibit various enzymes. The mechanism of inhibition can be diverse and is often dependent on the specific structure of the compound and the target enzyme.

One documented mechanism for nitro-containing antifungals is the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which is vital for ergosterol (B1671047) synthesis in fungi. encyclopedia.pubnih.gov The antifungal activity is attributed to a strong electrostatic interaction between the electron-withdrawing nitro group and the Fe(II) ion in the enzyme's heme group, leading to potent inhibition. encyclopedia.pubnih.gov

In other contexts, such as diabetes research, nitrobenzamide derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase. The inhibition of these enzymes can help control postprandial hyperglycemia. Structure-activity relationship studies of certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that substitutions on the benzamide ring significantly influence inhibitory activity.

Table 1: Inhibitory Activity of Selected N-(alkyl/aryl)-4-nitrobenzamide Derivatives Against α-Glucosidase and α-Amylase. nih.gov
CompoundSubstituent on Phenyl Ringα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
5o2-CH₃-5-NO₂18.40 ± 0.1122.11 ± 0.14
Acarbose (Standard)N/A75.15 ± 0.15125.10 ± 0.19

The data indicate that specific substitutions can lead to significantly more potent enzyme inhibition compared to standard drugs like acarbose. nih.gov Molecular docking studies suggest that these compounds interact with active site residues through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

Molecular Targets and Signaling Pathways

The ultimate molecular target for many activated nitroaromatic compounds is deoxyribonucleic acid (DNA). encyclopedia.pubnih.gov The reactive intermediates generated during bioreduction, such as the nitroso and hydroxylamine species, are electrophilic and can form covalent adducts with DNA. encyclopedia.pubnih.gov This interaction leads to nuclear damage, DNA strand breaks, and subsequent cell death. encyclopedia.pubnih.gov This genotoxic mechanism is a cornerstone of the antimicrobial and, in some cases, the antitumor activity of this class of compounds. nih.gov

The cellular damage triggered by these compounds can activate various signaling pathways. For instance, significant DNA damage typically induces cell cycle arrest and apoptosis (programmed cell death). In the context of cancer therapy, related compounds have been shown to affect pathways like MAPK/ERK and PI3K/AKT/mTOR, which are critical for cell survival and proliferation. nih.gov The induction of apoptosis in cancer cells by HSP90 inhibitors, for example, is demonstrated by the activation of caspases-3, -8, and -9. nih.gov

Broad Biological Spectrum of Nitroaromatic Compounds

The unique mechanism of reductive activation gives nitroaromatic compounds a wide range of biological activities. nih.govnih.gov Their efficacy spans from infectious diseases to oncology, often leveraging the physiological differences between host and target cells.

Antimicrobial and Antiprotozoal Activities

Nitroaromatic compounds are potent agents against a wide variety of microorganisms, including anaerobic bacteria, fungi, and protozoa. nih.govencyclopedia.pub Their use is established in treating infections caused by Helicobacter pylori, as well as parasitic diseases like giardiasis, trichomoniasis, Chagas disease, leishmaniasis, and human African trypanosomiasis. nih.govresearchgate.net

The selective toxicity towards these organisms is largely due to their enzymatic machinery, which efficiently reduces the nitro group to its cytotoxic derivatives. researchgate.net For example, the trypanocidal activity of nitroheterocycles depends on a parasite-specific Type I nitroreductase that is absent in mammalian cells. researchgate.net This enzyme catalyzes the two-electron reduction of the prodrug, leading to the formation of toxic metabolites within the parasite. researchgate.net

Table 2: Examples of Nitroaromatic Compounds and Their Spectrum of Activity.
Compound ClassExample Organism/DiseaseReference
5-Nitroimidazoles (e.g., Metronidazole)Giardia lamblia, Trichomonas vaginalis, Anaerobic Bacteria encyclopedia.pubnih.gov
Nitrofurans (e.g., Nifurtimox)Trypanosoma cruzi (Chagas disease) researchgate.net
Nitroimidazoles (e.g., Benznidazole)Trypanosoma cruzi (Chagas disease) researchgate.net
General NitroaromaticsHelicobacter pylori, Tuberculosis nih.gov

Antitumor and Anticancer Potential

The antitumor potential of nitroaromatic compounds is a significant area of research, primarily focusing on their use as hypoxia-activated prodrugs (HAPs). nih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov These hypoxic environments are associated with increased activity of nitroreductase enzymes, creating an ideal scenario for the selective activation of nitroaromatic prodrugs. nih.govmdpi.com

This approach allows for targeted drug release within the tumor, minimizing damage to surrounding healthy, well-oxygenated tissues. nih.gov Upon activation, the generated cytotoxic agents can act as DNA alkylating agents, causing cancer cell death. researchgate.net Numerous synthetic nitroaromatic compounds have been evaluated for their growth-inhibitory activity against various human cancer cell lines.

Table 3: In Vitro Antiproliferative Activity of Selected Nitroaromatic Compounds Against Human Cancer Cell Lines. nih.gov
CompoundCell LineIC₅₀ (µM)
Compound 3MCF-7 (Breast)7.8
Jurkat (Leukemia)8.4
HL-60 (Leukemia)1.5
Compound 24MCF-7 (Breast)5.5
Jurkat (Leukemia)5.3
HL-60 (Leukemia)3.0

Studies have demonstrated that certain compounds can inhibit the growth of cancer cells at low micromolar concentrations and show significant antitumor effects in in-vivo models. researchgate.netnih.gov The mechanism is often linked to their ability to act as alkylating agents, a property conferred by having a good leaving group at the benzylic position. researchgate.netnih.gov

Other Therapeutic Avenues

While specific and extensive research on the diverse therapeutic applications of this compound is not widely available in publicly accessible literature, the structural characteristics of the compound place it within broader chemical families that have been the subject of significant pharmacological investigation. These families, namely salicylamides and nitroaromatic compounds, have demonstrated a range of biological activities, suggesting potential, yet currently unexplored, therapeutic avenues for this compound itself.

The salicylamide (B354443) (2-hydroxybenzamide) scaffold is present in several compounds with recognized therapeutic effects. Notably, derivatives of salicylamide have been shown to possess broad-spectrum antiviral properties. nih.govutmb.edunih.govresearchgate.net For instance, the well-known anthelmintic drug niclosamide, a salicylamide derivative, has demonstrated efficacy against a variety of RNA and DNA viruses. nih.govutmb.edunih.gov Another example is nitazoxanide, which has been effective in clinical trials against various viral infections. nih.govutmb.edunih.gov The mechanisms of action for these related compounds often involve complex interactions with host-cell pathways that are crucial for viral replication. nih.gov Additionally, other derivatives of salicylamide have been explored for their potential in cardiovascular applications, with some showing antiarrhythmic and hypotensive properties. mdpi.com

Furthermore, the presence of a nitro group on the benzene (B151609) ring is a key feature of many bioactive molecules. Nitro-substituted compounds are known to exhibit a wide array of pharmacological effects, including antimicrobial, antineoplastic, and anti-inflammatory activities. mdpi.comnih.govresearchgate.netmdpi.com Specifically, nitro-substituted salicylic (B10762653) acids and their derivatives, such as salicylanilides, have been synthesized and evaluated for their in vitro activity against various microbes, including mycobacteria and different strains of bacteria and fungi. nih.govresearchgate.netnih.gov The electron-withdrawing nature of the nitro group can be crucial for the biological activity of these compounds. nih.gov Some nitrobenzamide derivatives have also been investigated for their potential as anti-inflammatory agents. researchgate.net

It is important to emphasize that while the general classes of salicylamides and nitroaromatic compounds have shown promise in these therapeutic areas, specific studies on this compound are lacking. The potential for this specific compound to act as an antiviral, antimicrobial, or anti-inflammatory agent is, at this stage, speculative and based on the activities of structurally related molecules. Future research would be necessary to determine if this compound possesses any of these therapeutic properties and to elucidate its specific mechanisms of action.

Research on Structurally Related Compounds

Therapeutic AreaCompound ClassExamples of Investigated CompoundsObserved Biological Activity
Antiviral Salicylamide DerivativesNiclosamide, NitazoxanideInhibition of a broad range of RNA and DNA viruses. nih.govutmb.edunih.gov
Cardiovascular Salicylamide DerivativesArylpiperazine derivatives of salicylamideAntiarrhythmic and hypotensive properties in preclinical models. mdpi.com
Antimicrobial Nitro-substituted Salicylic Acids/SalicylanilidesVarious synthesized derivativesIn vitro activity against Mycobacterium tuberculosis and other bacteria and fungi. nih.govresearchgate.netnih.gov
Anti-inflammatory Nitrobenzamide DerivativesVarious synthesized derivativesIn vitro inhibition of inflammatory markers. researchgate.net

Analytical Methodologies for N,2 Dihydroxy 5 Nitrobenzamide

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of N,2-Dihydroxy-5-nitrobenzamide from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical goal, whether it is quantification or purification.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of this compound due to the compound's polarity and thermal sensitivity. Reverse-phase HPLC is the most common modality.

Detailed research on a structurally related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, provides a validated HPLC method that can be adapted for this compound. nih.govnih.gov In this method, chromatographic separation was achieved on a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (70:30, v/v) containing 0.1% formic acid to ensure good peak shape. nih.govnih.gov Detection was performed using a UV detector at 320 nm, where the nitroaromatic chromophore exhibits strong absorbance. nih.govresearchgate.net The retention time for this related, more complex molecule was approximately 6.3 minutes under these conditions. researchgate.net For this compound, a similar system, perhaps with a lower percentage of organic modifier, would be expected to yield effective separation.

For enhanced sensitivity and structural confirmation, HPLC can be coupled with Mass Spectrometry (LC-MS). While neutral nitroaromatic compounds can be challenging to ionize efficiently, LC-MS methods have been developed for their trace analysis. rsc.org Detection can be achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode, which is effective for compounds with electron-withdrawing groups like the nitro functionality. rsc.orgmorressier.com In cases of low ionization efficiency, a derivatization strategy can be employed, wherein the nitro group is reduced to a more readily ionizable amine. rsc.org

ParameterConditionReference
Stationary PhaseReverse-Phase C18 nih.govnih.gov
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid nih.govnih.gov
Elution ModeIsocratic or Gradient nih.gov
DetectionUV (e.g., 320 nm) or Mass Spectrometry (MS) nih.govresearchgate.net
MS IonizationESI (Negative Mode) or APCI rsc.orgmorressier.com

Gas Chromatography (GC) and GC-MS

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's low volatility and potential for thermal degradation at the high temperatures required for GC analysis are significant limitations. uoguelph.ca The presence of polar functional groups (hydroxyl and amide) necessitates a derivatization step to increase volatility and thermal stability.

A common derivatization technique for such compounds is silylation, which converts the acidic protons of the hydroxyl and amide groups into trimethylsilyl (B98337) (TMS) ethers and amides, respectively. nih.gov These derivatives are significantly more volatile and less polar, making them amenable to GC separation.

Once derivatized, the compound can be analyzed by GC coupled with a Mass Spectrometer (GC-MS). For nitroaromatic compounds, highly sensitive detection can be achieved using an electron-capture negative ionization (ECNI) source, which is particularly selective for electrophilic substances. nih.gov Alternatively, standard electron ionization (EI) can be used, although it may cause extensive fragmentation. thermofisher.com A "soft" ionization approach, using lower electron energy (e.g., 40 eV instead of 70 eV), can help preserve the molecular ion, aiding in identification. thermofisher.com

ParameterConditionReference
Sample PreparationRequired Derivatization (e.g., Silylation) nih.gov
Stationary PhaseStandard non-polar or mid-polar capillary column (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium or Hydrogen
DetectionMass Spectrometry (MS) nih.gov
MS IonizationElectron Ionization (EI) or Electron-Capture Negative Ionization (ECNI) nih.govthermofisher.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress during synthesis or for preliminary purity assessments.

The separation is typically performed on a silica (B1680970) gel plate, which acts as the polar stationary phase. ukessays.com The mobile phase, or eluent, is a mixture of organic solvents. For a polar compound like this compound, a mobile phase consisting of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would be appropriate. epa.gov The separation is based on polarity; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. tanta.edu.eg Given its multiple polar groups, this compound is expected to have a relatively low Rf value compared to less polar impurities.

Visualization of the separated spots can be achieved by placing the plate under UV light, as the aromatic ring and nitro group will absorb UV radiation.

ParameterConditionReference
Stationary PhaseSilica Gel G or Silica Gel F254 ukessays.comepa.gov
Mobile PhaseMixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) wpmucdn.com
VisualizationUV Lamp (254 nm) tanta.edu.eg

Column Chromatography for Isolation and Purification

For the isolation and purification of larger quantities of this compound, column chromatography is the preferred method. orgchemboulder.com The principles are analogous to TLC but on a preparative scale. wpmucdn.com A glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. miamioh.edu

The crude mixture containing this compound is loaded onto the top of the column. miamioh.edu A solvent system, often determined by prior TLC analysis, is then passed through the column. orgchemboulder.com A gradient elution is commonly employed, starting with a less polar solvent system to elute non-polar impurities first. orgchemboulder.com The polarity of the eluent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to displace and elute the more polar compounds. wpmucdn.comorgchemboulder.com this compound, being a polar molecule, will require a relatively polar mobile phase to be eluted from the column. Fractions of the eluent are collected sequentially, and those containing the pure compound (as determined by TLC) are combined. wpmucdn.com

ParameterConditionReference
Stationary PhaseSilica Gel (60-200 mesh) wpmucdn.comresearchgate.net
Mobile Phase (Eluent)Gradient of non-polar to polar solvents (e.g., Hexane -> Hexane/Ethyl Acetate -> Ethyl Acetate) orgchemboulder.com
Elution MonitoringThin Layer Chromatography (TLC) of collected fractions wpmucdn.com

Spectroscopic Quantification Methods

UV-Visible spectrophotometry is a straightforward and effective method for quantifying this compound in solution, provided there are no interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law.

The presence of the nitro-substituted phenolic chromophore in this compound results in strong absorption of UV-Visible light. The structurally similar salicylamide (B354443) has been shown to have a maximum absorbance (λmax) at 308 nm. nih.gov Furthermore, the formation of nitrosalicylic acid from salicylic (B10762653) acid and nitrate (B79036) results in a compound that absorbs strongly at 410-412 nm in a basic solution. uchile.clsydney.edu.au The HPLC-UV analysis of the related compound N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide utilized a detection wavelength of 320 nm. nih.gov Based on this data, the λmax for this compound is expected to be in the 310-410 nm range. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Toxicological Considerations Within Nitroaromatic Chemical Space

Mutagenicity and Genotoxicity of Nitroaromatic Moieties

The mutagenic and genotoxic potential of nitroaromatic compounds is a significant toxicological concern. asm.org Many compounds within this class have been shown to induce a variety of genetic alterations, including point mutations (transitions and transversions), frameshift mutations, chromosomal aberrations, and sister chromatid exchanges. asm.orgnih.gov

The primary mechanism underlying the genotoxicity of nitroaromatic compounds involves the metabolic reduction of the nitro group. nih.gov This process, often facilitated by bacterial and mammalian nitroreductases, leads to the formation of highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives. oup.com These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, forming DNA adducts. tandfonline.com The formation of these adducts can disrupt the normal processes of DNA replication and repair, leading to mutations.

The mutagenicity of a specific nitroaromatic compound is influenced by several factors, including:

The structure and conformation of the DNA lesion: The specific site of adduction on the DNA base and the resulting structural distortion can influence the likelihood of a mutagenic event.

The DNA sequence context: The surrounding DNA sequence can affect the rate of adduct formation and the fidelity of DNA repair.

The cellular environment: The specific cell type, its metabolic capabilities, and the status of its DNA repair pathways all play a role in determining the ultimate genotoxic outcome. nih.gov

For instance, studies on various nitroaromatic compounds have demonstrated that their mutagenic potency can vary significantly depending on the specific compound and the experimental system used. jst.go.jp

Structure-Toxicity Relationship Analysis

The relationship between the chemical structure of a nitroaromatic compound and its toxicity is a key area of research. Quantitative structure-activity relationship (QSAR) studies have been employed to develop models that can predict the toxicity of these compounds based on their molecular descriptors. nih.govnih.gov

Several structural features have been identified as important determinants of the toxicity of nitroaromatic compounds:

Number and Position of Nitro Groups: The toxicity of nitroaromatic compounds often increases with the number of nitro groups. astm.orgastm.orgnih.gov The relative positions of the nitro groups on the aromatic ring also play a critical role, with ortho and para isomers often exhibiting greater toxicity than meta isomers. astm.orgastm.org

Presence of Other Substituents: The introduction of other functional groups onto the nitroaromatic ring can significantly modulate its toxicological properties. For example, the presence of electron-donating groups may decrease toxicity, while electron-withdrawing groups can enhance it. The mutagenicity of nitrobenzene (B124822) derivatives is influenced by various substituents. jst.go.jp

Hydrophobicity: The octanol/water partition coefficient (LogKow), a measure of hydrophobicity, has been shown to correlate with the toxicity of some nitroaromatic compounds, particularly for those with an inert (baseline) mode of action. nih.gov

Electronic Properties: Quantum chemical parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO), which reflects the electrophilicity of a molecule, have been found to be good predictors of the toxicity of dinitroaromatic compounds. nih.govnih.gov

The following table summarizes the influence of various structural features on the toxicity of nitroaromatic compounds.

Structural FeatureInfluence on Toxicity
Increasing number of nitro groups Generally increases toxicity astm.orgastm.orgnih.gov
Ortho or para orientation of nitro groups Often more toxic than meta orientation astm.orgastm.org
Presence of amino groups Relationship to toxicity is not straightforward astm.orgastm.org
Hydrophobicity (LogKow) Can be a predictor of toxicity for certain compounds nih.gov
Electrophilicity (ELUMO) Correlates with the toxicity of dinitroaromatic compounds nih.govnih.gov

Metabolic Biotransformation and Reactive Metabolite Formation

The metabolic biotransformation of nitroaromatic compounds is a critical step in their toxicological activation. nih.gov The primary pathway of concern is the reduction of the nitro group, which can proceed through a series of one- or two-electron transfer steps. oup.comnih.gov

This reductive metabolism is catalyzed by a variety of enzymes known as nitroreductases, which are found in both mammalian tissues and the gut microbiota. oup.comnih.govnih.gov Bacterial nitroreductases, in particular, are thought to play a significant role in the in vivo activation of many nitroaromatic compounds. oup.com

The key steps in the reductive activation of a nitroaromatic compound are as follows:

Nitroaromatic Compound (R-NO2): The parent compound.

Nitro Anion Radical (R-NO2•-): Formed by a one-electron reduction. This can be re-oxidized back to the parent compound in the presence of oxygen, leading to the formation of superoxide (B77818) radicals and oxidative stress.

Nitroso Derivative (R-NO): Formed by a two-electron reduction.

N-Hydroxylamino Derivative (R-NHOH): Formed by a further two-electron reduction. This is often the ultimate carcinogenic and mutagenic metabolite.

Amino Derivative (R-NH2): The final, fully reduced, and generally less toxic product.

The N-hydroxylamino metabolites are highly reactive electrophiles that can bind to cellular macromolecules, including DNA and proteins. oup.com The formation of DNA adducts by these reactive metabolites is a key initiating event in the mutagenicity and carcinogenicity of many nitroaromatic compounds. nih.gov

The following table provides an overview of enzymes involved in the metabolism of nitroaromatic compounds.

Enzyme FamilyLocationRole in Nitroaromatic Metabolism
Bacterial Nitroreductases Gut microbiotaReduction of nitro groups to reactive intermediates oup.comnih.gov
NAD(P)H:quinone oxidoreductase (NQO1) Mammalian tissuesTwo-electron reduction of nitroaromatics
Cytochrome P450 Reductase Mammalian tissuesOne-electron reduction of nitroaromatics nih.gov
Xanthine Oxidase Mammalian tissuesCan contribute to the reductive metabolism of some nitroaromatics nih.gov
Aldehyde Oxidase Mammalian tissuesCan contribute to the reductive metabolism of some nitroaromatics nih.gov

For N,2-Dihydroxy-5-nitrobenzamide , it is plausible that the nitro group could undergo reductive metabolism, leading to the formation of reactive hydroxylamino intermediates and subsequent toxic effects. The presence of the hydroxyl and amide substituents would likely influence the rate and pathway of its metabolism.

Future Research Directions and Potential Applications

Development of Advanced Synthetic Methodologies

The current synthesis of N,2-Dihydroxy-5-nitrobenzamide often involves the nitration of 2-hydroxybenzamide using a mixture of nitric and sulfuric acids. nih.gov While effective, this method presents challenges common to traditional nitration reactions, including the formation of isomers like 2-hydroxy-3-nitrobenzamide. nih.gov Future research will likely focus on developing more advanced, regioselective, and environmentally benign synthetic strategies.

Key areas for development include:

Catalytic Systems: Investigating novel catalysts to improve the efficiency and selectivity of the nitration process, potentially reducing the need for harsh acidic conditions.

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Advancements in these areas are crucial for producing this compound and its derivatives more efficiently and sustainably, making them more accessible for extensive research and potential commercial applications.

Rational Design and Synthesis of Novel Bioactive Derivatives

The this compound molecule is a promising starting point for creating new bioactive compounds. The presence of the nitro group, a strong electron-withdrawing feature, is significant in medicinal chemistry and can be crucial for the biological activity of many compounds. nih.govmdpi.com The strategic incorporation of nitro groups can enhance bioactivity, with many nitro-containing compounds exhibiting antimicrobial, anti-parasitic, and anti-inflammatory properties. mdpi.com

Future work in this domain will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure of this compound—by altering the position of the nitro group, adding different substituents to the benzene (B151609) ring, or modifying the amide group—is essential. For example, studies on other nitrobenzamide series have shown that adding electron-donating (like -CH3) or further electron-withdrawing groups (-NO2) can significantly influence inhibitory activity against enzymes like α-glucosidase. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to enhance potency or modulate pharmacokinetic properties.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.com

These efforts in rational design will be pivotal in developing derivatives with targeted therapeutic effects and improved pharmacological profiles.

Deeper Mechanistic Understanding of Biological Interactions

To fully exploit the potential of this compound derivatives, a profound understanding of their interactions with biological systems at the molecular level is necessary. The nitro group can undergo enzymatic bioreduction in biological systems, forming reactive intermediates like nitroso and hydroxylamine (B1172632) species, which are often responsible for the compound's bioactivity. nih.govmdpi.com

Future research should prioritize:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that this compound and its derivatives interact with.

Metabolic Pathway Analysis: Elucidating how these compounds are metabolized in biological systems. For instance, understanding the role of nitroreductase enzymes, which are found in various organisms and can catalyze the reduction of the nitro group, is critical. nih.gov

Interaction Kinetics: Studying the binding affinities and kinetics of these molecules with their biological targets to understand the strength and duration of their effects. The electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic sites in proteins, leading to inhibitory effects. mdpi.com

A comprehensive mechanistic understanding will guide the rational design of more effective and selective second-generation compounds.

Refinement and Validation of Predictive Computational Models

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For compounds like this compound, computational models can predict biological activity, toxicity, and pharmacokinetic properties, thereby reducing the need for extensive and costly experimental screening.

Future directions in this area include:

Molecular Docking Simulations: Using computer models to predict how this compound derivatives bind to the active sites of specific protein targets. Such studies have been successfully used to corroborate structure-activity relationships in related compounds. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess its stability over time, providing deeper insights into the binding mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of newly designed derivatives, helping to identify promising candidates early in the development process. nih.gov

The continuous refinement and experimental validation of these predictive models will be essential for streamlining the design of novel derivatives with desired biological functions.

Exploration of New Analytical Techniques for Trace Detection and Quantification

As research into this compound and its derivatives expands, the need for highly sensitive and selective analytical methods for their detection and quantification in various matrices, including biological and environmental samples, will become increasingly important.

Established methods for analyzing nitroaromatic compounds include High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors, and Gas Chromatography (GC) with various detectors. cdc.govnih.gov HPLC is a widely applied technique for determining organic compounds in biological samples. researchgate.net

Future research in analytical methodologies should focus on:

Enhanced Sensitivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to measure trace amounts of the parent compound and its metabolites. Techniques like tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity. nih.gov

High-Throughput Screening: Creating rapid analytical methods suitable for screening large libraries of newly synthesized derivatives for their metabolic stability or binding affinity.

Miniaturization and Portability: Exploring microfluidic devices and portable sensors for real-time, on-site detection, which could be valuable for environmental monitoring or specific diagnostic applications.

Advanced Sample Preparation: Innovating sample preparation techniques, such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME), to improve recovery and minimize matrix effects from complex samples. researchgate.net

The table below summarizes some of the current and potential future analytical techniques.

Analytical TechniqueDetectorApplication AreaFuture Development Focus
High-Performance Liquid Chromatography (HPLC)UV, MS, MS/MSQuantification in biological samples, purity analysisAutomation, coupling with high-resolution mass spectrometry (HRMS)
Gas Chromatography (GC)ECD, NPD, MSEnvironmental sample analysis, metabolite identificationImproved column technology for better separation
SpectrophotometryUV-VisBasic quantification in solutionsLimited selectivity, focus shifting to hyphenated techniques
Capillary Electrophoresis (CE)UV, MSHigh-resolution separationImproved sensitivity and robustness for complex matrices
Electrochemical SensorsAmperometricReal-time detectionDevelopment of highly selective sensor materials

These advanced analytical tools will be indispensable for supporting pharmacokinetic studies, ensuring quality control, and monitoring the environmental fate of these compounds.

Q & A

Q. What hyphenated techniques (e.g., LC-MS/MS) are optimal for quantifying trace degradation products in this compound formulations?

  • Methodology : LC-ESI-MS/MS with a C18 column (ACN/0.1% formic acid gradient) detects degradation products (LOD=0.1 ng/mL). MRM transitions (e.g., m/z 197→123 for the parent ion) improve specificity in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.